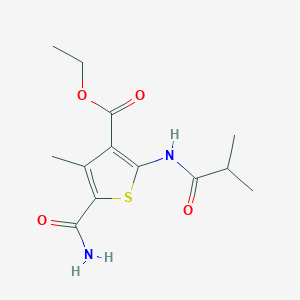
ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a thiophene-based compound that has shown promise in the fields of medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation is that the compound is relatively difficult to synthesize, which may limit its use in certain experiments.
未来方向
There are several future directions for research on ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate. One area of research is the development of the compound as an anti-cancer agent. Further studies are needed to determine the optimal dosage and delivery method for the compound. In addition, more research is needed to understand the mechanism of action of the compound and its potential as an anti-inflammatory agent. Finally, the compound could be further studied as a building block for the synthesis of other compounds in the fields of medicinal chemistry and material science.
合成方法
The synthesis of ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of ethyl 5-bromothiophene-2-carboxylate with sodium hydride in the presence of dimethylformamide to form ethyl 5-thiophen-2-ylcarbonylacetate. This intermediate is then reacted with isobutyryl chloride in the presence of triethylamine to form ethyl 5-(isobutyrylamino)-2-(thiophen-2-ylcarbonyl)-4-methylthiophene-3-carboxylate. Finally, the compound is treated with ammonium carbonate in ethanol to form ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate.
科学研究应用
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential as an anti-inflammatory agent. Studies have shown that the compound inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
In organic synthesis, ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has been studied for its potential as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various thiophene-based compounds, including pharmaceuticals and agrochemicals.
属性
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-5-19-13(18)8-7(4)9(10(14)16)20-12(8)15-11(17)6(2)3/h6H,5H2,1-4H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSUVJCQGDCSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-carbamoyl-4-methyl-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)

![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)
![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)


![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)